molecular formula C13H10N4O B8711326 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B8711326
M. Wt: 238.24 g/mol
InChI Key: NLDUIBYQNUWQSZ-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The title compound was prepared according to the procedure of Example 46 using the product of Example 40. 1H NMR (300 MHz, DMSO-d6) δ ppm 5.60 (s, 2 H), 6.84-6.93 (m, 1 H), 7.24-7.33 (m, 2 H), 7.41 (d, J=1.7 Hz, 1 H), 7.60-7.67 (m, 1 H), 8.38-8.45 (m, 1 H), 8.81 (dd, J=5.1, 1.7 Hz, 1 H), 9.23 (d, J=2.4 Hz, 1 H) ppm; MS (DCI/NH3) m/z 239 (M+H)+, 256 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.N>>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:12]2[N:11]=[C:10]([C:6]3[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=3)[NH2:1])[O:14][N:13]=2)[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=NC(=NO1)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NOC(=N1)C=1C=C(N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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